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This technical guide provides a comprehensive overview of the core fundamental properties of
manganese silicide thin films, focusing on their structural, magnetic, electrical, and optical
characteristics. The information presented herein is intended to serve as a valuable resource
for researchers and scientists working with this promising class of materials.

Structural Properties

Manganese silicide thin films can form in several crystallographic phases, with the specific
phase being highly dependent on the Mn/Si stoichiometry and the synthesis conditions,
particularly the annealing temperature. The two most commonly studied forms are the cubic
monosilicide (MnSi) and the higher manganese silicides (HMS), which are semiconducting.

Manganese Monosilicide (MnSi): This phase typically crystallizes in a cubic B20 structure with
no inversion center.[1] This non-centrosymmetric nature is crucial as it gives rise to the
Dzyaloshinskii-Moriya interaction, a key ingredient for the formation of exotic magnetic states
like skyrmions.[2][3]

Higher Manganese Silicides (HMS): These are silicon-rich phases with a general formula of
MnSix, where x is approximately 1.7.[4] Several tetragonal crystallite phases fall under the
HMS category, including MnaSiz, Mn11Si19, Mn1sSize, and Mnz27Sia7.[4][5] These are often
referred to as Nowotny "chimney-ladder” phases.[5] The formation of specific HMS phases is
sensitive to the manganese concentration and annealing temperatures. For instance, the
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transition from MnSi to HMS phases has been observed at annealing temperatures around
500°C.[4]

The table below summarizes the key structural properties of different manganese silicide

phases.
Phase Crystal Space Group Lattice Reference
System Parameter (a)

MnSi Cubic P213 0.45598 nm [1]

MnaSiz Tetragonal - - [41[5]
Mn11Siio Tetragonal - - [5]

Mn1sSize Tetragonal - - [41[5]
Mn27Sia7 Tetragonal - - [4][5]

Magnetic Properties

The magnetic properties of manganese silicide thin films are a rich area of research, primarily
due to the unique characteristics of the MnSi phase and the potential for spintronic applications
with HMS.

MnSi Thin Films: Bulk MnSi is a paramagnetic metal at room temperature and transitions to a
ferromagnetic state at a cryogenic temperature of about 29 K.[1] However, in thin film form, the
Curie temperature (Tc) is often observed to be enhanced, with values around 43 K being
reported.[6][7][8][9] This enhancement is a subject of ongoing research, with potential causes
including strain and defects.[7]

A hallmark of MnSi is the formation of a skyrmion lattice, a topologically protected, swirling spin
texture, in a specific range of temperatures and applied magnetic fields.[1][2] These particle-
like magnetic objects are typically nanometric in size (around 18 nm in MnSi) and can be
manipulated with extremely low current densities, making them promising for future data
storage and spintronic devices.[2][3]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubs.aip.org/aip/rsi/article/87/7/075117/358133/High-temperature-Hall-measurement-setup-for-thin
https://dewesoft.com/blog/automating-resistivity-measurement
https://pubs.aip.org/aip/rsi/article/87/7/075117/358133/High-temperature-Hall-measurement-setup-for-thin
https://www.physics.utoronto.ca/~phy224_324/experiments/hall-effects/HALLEF.pdf
https://www.physics.utoronto.ca/~phy224_324/experiments/hall-effects/HALLEF.pdf
https://pubs.aip.org/aip/rsi/article/87/7/075117/358133/High-temperature-Hall-measurement-setup-for-thin
https://www.physics.utoronto.ca/~phy224_324/experiments/hall-effects/HALLEF.pdf
https://pubs.aip.org/aip/rsi/article/87/7/075117/358133/High-temperature-Hall-measurement-setup-for-thin
https://www.physics.utoronto.ca/~phy224_324/experiments/hall-effects/HALLEF.pdf
https://dewesoft.com/blog/automating-resistivity-measurement
https://opg.optica.org/oe/viewmedia.cfm?uri=oe-28-20-29086&html=true
https://arxiv.org/pdf/2109.11836
https://www.researchgate.net/publication/364058087_On_Curie_temperature_of_B20-MnSi_films
https://arxiv.org/abs/2210.03377
https://arxiv.org/pdf/2109.11836
https://dewesoft.com/blog/automating-resistivity-measurement
https://mmrc.caltech.edu/Cary%20UV-Vis%20Int.Sphere/Literature/Spectroscopy%20Jaramillo.pdf
https://mmrc.caltech.edu/Cary%20UV-Vis%20Int.Sphere/Literature/Spectroscopy%20Jaramillo.pdf
https://www.ossila.com/pages/four-point-probe-measurement-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13743607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Higher Manganese Silicide (HMS) Thin Films: HMS thin films also exhibit interesting magnetic
behavior. They are generally paramagnetic at room temperature but can show ferromagnetic
properties at low temperatures.[4] The saturation magnetization and coercivity are dependent
on the manganese concentration. For films with compositions near MnSi1.7, a coercivity of
about 300 Oe and a saturation magnetization of 100 emu/cc have been reported at low

temperatures.[4]

The following table summarizes key magnetic properties of manganese silicide thin films.

Higher Manganese
Silicide (HMS) Thin

Property MnSi Thin Films . Reference
Films (near
MnSii.7)
Paramagnetic at RT, Paramagnetic at RT,
Magnetic Ordering Ferromagnetic at low Ferromagnetic at low [1114]
T T
Curie Temperature ~43 K (enhanced from  Varies with 671
(Te) bulk 29 K) composition
Saturation ~100 emu/cc (at low
o ~0.4 uB/Mn [4117]
Magnetization T)
Coercivity - ~300 Oe (at low T) [4]

Potential for
Special Features Hosts skyrmion phase  spintronics [2][4]

applications

Electrical Properties

The electrical transport properties of manganese silicide thin films are strongly dependent on
their phase. MnSi is metallic, while the higher manganese silicides are semiconductors.

MnSi Thin Films: As a metal, the resistivity of MnSi thin films generally decreases with
decreasing temperature.[10] The electrical transport in these films is a subject of interest,
particularly in relation to the different magnetic phases, including the skyrmion phase, where a
topological Hall effect can be observed.[2]
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Higher Manganese Silicide (HMS) Thin Films: These materials are semiconductors, and their
electrical properties are crucial for potential thermoelectric and optoelectronic applications.[4]
The resistivity of HMS films generally increases as the temperature decreases.[11] P-type
semiconducting behavior has been observed in Mn-doped Si thin films with high Mn
concentrations, with hole densities around 102° cm=3.[11] The carrier concentration and mobility
are key parameters that influence the overall conductivity. For instance, in some thin films, as
the thickness increases, both carrier concentration and mobility have been observed to
increase, leading to a decrease in resistivity.[12]

The table below provides a summary of the electrical properties.

Higher Manganese
Property MnSi Thin Films Silicide (HMS) Thin  Reference
Films

Semiconducting (can

Conductivity Type Metallic [1][11]
be p-type)
Decreases with Increases with
Resistivity vs. Temp. decreasing decreasing [10][11]
temperature temperature

~102° cm=3 (for p-

Carrier Concentration High [11]
type)
Exhibits topological Potential for
Special Features Hall effect in skyrmion  thermoelectric [2][4]
phase applications

Optical Properties

The optical properties of manganese silicide thin films, particularly the semiconducting HMS
phases, are of interest for photovoltaic and optoelectronic applications. The band gap is a
critical parameter that determines the range of light absorption.

Higher Manganese Silicide (HMS) Thin Films: There is a considerable range in the reported
band gap values for HMS, which can be attributed to variations in material quality, strain, and
measurement techniques.[13] Both direct and indirect band gaps have been reported. Some
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studies suggest an indirect gap around 0.40 eV and a direct transition at higher energies,
around 0.96 eV.[13][14] Other experimental values for the direct band gap range from 0.77 eV
to 0.93 eV.[15][16][17] For instance, MnSi1.7 thin films have been reported to have a direct
band gap of 0.81 eV.[18]

A summary of the optical properties is presented in the table below.

Higher Manganese Silicide
Property . Reference
(HMS) Thin Films

Both direct and indirect
Band Gap Type - [13][14]
transitions reported

Indirect Band Gap ~0.40 eV [13][14]

Direct Band Gap 0.77-0.96 eV [14][16][18]

Experimental Protocols

The synthesis and characterization of manganese silicide thin films involve a variety of
sophisticated techniques. Below are detailed methodologies for some of the key experiments.

Thin Film Synthesis

DC Magnetron Sputtering:

o Substrate Preparation: Silicon or sapphire substrates are cleaned to remove surface
contaminants.

o Target: A composite target of silicon with manganese chips, or co-sputtering from separate
Mn and Si targets, can be used.[4][19]

e Sputtering Conditions:

o Base Pressure: The chamber is evacuated to a high vacuum, typically around 1.0 x 10-°
Torr.[19]

o Working Pressure: Argon gas is introduced at a pressure of around 10 mTorr.[4][20]
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o Power: DC power is applied to the Mn target (e.g., 10-20 W) and RF power to the Si target
(e.g., 100 W).[19]

o Substrate Temperature: Deposition can be carried out at room temperature or elevated
temperatures (e.g., 400°C).[4][20]

o Post-Deposition Annealing: The as-deposited films are often amorphous and require
annealing to induce crystallization. Annealing is typically performed in situ or ex situ in a
vacuum or inert atmosphere at temperatures ranging from 500°C to 590°C for a duration of
around 2 hours.[2][4][19]

Structural Characterization

X-Ray Diffraction (XRD):
 Instrument: A diffractometer with a specific X-ray source (e.g., Co Ka) is used.[21]

e Scan Type: A 26/w scan is typically performed to identify the crystalline phases present in the
film.

o Data Analysis: The resulting diffraction pattern shows peaks at specific 20 angles. These
peaks are compared to standard diffraction patterns (e.g., from a powder diffraction file
database) to identify the manganese silicide phases (e.g., cubic B20-MnSi, tetragonal HMS
phases).[20][21] The peak positions can also be used to calculate lattice parameters.

Magnetic Characterization
Vibrating Sample Magnetometry (VSM):

e Principle: AVSM measures the magnetic moment of a sample by vibrating it in a uniform
magnetic field. The oscillating magnetic flux from the sample induces a voltage in a set of
pick-up coils, which is proportional to the magnetic moment.[22]

e Procedure:
o The thin film sample is mounted on a sample holder.

o An external magnetic field is applied, and the sample is vibrated.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


http://pfwww.kek.jp/acr/2021pdf/u_reports/pf21b0040.pdf
https://pubs.aip.org/aip/rsi/article/87/7/075117/358133/High-temperature-Hall-measurement-setup-for-thin
https://www.researchgate.net/publication/326976581_Growth_and_Magnetic_Characterization_of_High_Manganese_Silicide_Thin_Films
https://mmrc.caltech.edu/Cary%20UV-Vis%20Int.Sphere/Literature/Spectroscopy%20Jaramillo.pdf
https://pubs.aip.org/aip/rsi/article/87/7/075117/358133/High-temperature-Hall-measurement-setup-for-thin
http://pfwww.kek.jp/acr/2021pdf/u_reports/pf21b0040.pdf
https://www.researchgate.net/figure/RD-patterns-of-MnSi-films-on-Si-001-black-solid-line-and-Al-2-O-3-blue-and-red_fig1_348286771
https://www.researchgate.net/publication/326976581_Growth_and_Magnetic_Characterization_of_High_Manganese_Silicide_Thin_Films
https://www.researchgate.net/figure/RD-patterns-of-MnSi-films-on-Si-001-black-solid-line-and-Al-2-O-3-blue-and-red_fig1_348286771
https://www.stanfordmagnets.com/an-introduction-to-vibrating-sample-magnetometer.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13743607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o The induced voltage in the pick-up coils is measured as the applied magnetic field is
swept.

o This allows for the determination of the hysteresis loop, from which parameters like
saturation magnetization, remanence, and coercivity can be extracted.[23]

o Measurements can be performed at various temperatures to determine the Curie
temperature.

Electrical Characterization

Four-Point Probe Measurement (for Resistivity):

o Setup: Four equally spaced, co-linear probes are brought into contact with the thin film
surface.[3]

o Measurement: A constant current is passed through the two outer probes, and the voltage is
measured between the two inner probes.[24]

e Calculation: The sheet resistance (Rs) is calculated from the measured current (I) and
voltage (V). For a thin film with thickness (t) much smaller than the probe spacing, the
resistivity (p) can be determined using the formula p = Rs x t.[15]

Hall Effect Measurement (for Carrier Type, Concentration, and Mobility):

e Setup: The sample is placed in a magnetic field perpendicular to the film surface. An
electrical current is passed through the length of the sample.

o Measurement: The Hall voltage, a transverse voltage that develops across the width of the
sample, is measured.[4][25]

e Analysis:

o The sign of the Hall voltage indicates the majority charge carrier type (positive for holes,
negative for electrons).[4]

o The Hall coefficient is calculated from the Hall voltage, current, and magnetic field
strength.
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o The carrier concentration can be determined from the Hall coefficient.[4]

o Combined with resistivity measurements, the carrier mobility can be calculated.[26]

Optical Characterization

UV-Vis Spectroscopy (for Band Gap Determination):

o Measurement: The absorbance or transmittance of the thin film is measured over a range of
wavelengths (e.g., 200-800 nm).[18]

o Data Conversion: The wavelength is converted to photon energy (E = hc/A). The absorption
coefficient (a) is calculated from the absorbance and film thickness.[2]

e Tauc Plot: A Tauc plot is constructed by plotting (ahv)" versus photon energy (hv), where the
exponent 'n' depends on the nature of the electronic transition (n=2 for a direct allowed
transition, n=1/2 for an indirect allowed transition).[27][28]

e Band Gap Extraction: The linear portion of the Tauc plot is extrapolated to the energy axis.
The intercept gives the value of the optical band gap.[27]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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